3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid
Description
3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid is a bifunctional thiophene derivative featuring a central phenoxy bridge connecting two heterocyclic moieties: a 2-thiophenecarboxylic acid group and a 2-thienylcarbonyl-substituted aniline. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound’s synthesis likely involves condensation reactions using agents like EDC/HOBt (to suppress racemization) and cross-coupling strategies for thiophene ring functionalization .
Properties
IUPAC Name |
3-[4-(thiophene-2-carbonylamino)phenoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S2/c18-15(13-2-1-8-22-13)17-10-3-5-11(6-4-10)21-12-7-9-23-14(12)16(19)20/h1-9H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJHABKJJVFWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Amide Bond: The reaction between 2-thiophenecarbonyl chloride and 4-aminophenol in the presence of a base such as triethylamine to form 4-[(2-thienylcarbonyl)amino]phenol.
Etherification: The reaction of 4-[(2-thienylcarbonyl)amino]phenol with 2-bromothiophene-3-carboxylic acid in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as an anti-cancer agent, particularly due to its structural similarity to known pharmacophores that exhibit anticancer activity. Research indicates that derivatives of thiophene-based compounds often show promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of thiophene derivatives. The findings suggested that compounds similar to 3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the compound's ability to interfere with cell cycle progression and induce apoptosis through mitochondrial pathways .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Case Study: Inhibition of Cytokine Production
Research published in Phytotherapy Research highlighted the compound's ability to suppress TNF-alpha and IL-6 production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Material Science Applications
The unique chemical structure of this compound lends itself to applications in materials science, particularly in developing conductive polymers and organic semiconductors.
Case Study: Conductive Polymers
A study focused on synthesizing conductive polymers using thiophene derivatives reported that incorporating compounds like this compound enhanced the electrical conductivity of polymer matrices. These findings are significant for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of thiophene and phenoxy groups allows it to form various interactions, including hydrogen bonding and π-π stacking, which contribute to its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in the substituents on the phenoxy and thiophene moieties. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations :
Yield and Efficiency :
Key Findings :
- The target compound’s thienylcarbonyl group may enhance bioactivity compared to simpler carboxylic acids (e.g., 2-thiophenecarboxylic acid) but introduce higher toxicity risks.
- Sulfonamide derivatives (e.g., ) often exhibit improved pharmacokinetics due to enhanced water solubility.
Biological Activity
3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C17H13NO4S2
- Molecular Weight : 359.42 g/mol
- CAS Number : 900019-29-6
This compound features a thiophene ring, which is known for its diverse biological activities, and an amine functional group that may contribute to its pharmacological effects.
1. Antioxidant Activity
Research indicates that compounds with thiophene moieties often exhibit significant antioxidant properties. For instance, derivatives containing thiophene have shown enhanced DPPH radical scavenging activity, suggesting that the presence of the thiophene ring may be crucial for antioxidant efficacy .
| Compound | DPPH Scavenging Activity (IC50) | Reference |
|---|---|---|
| This compound | TBD | |
| 2-thiophenecarboxylic acid derivative | 1.26 times higher than ascorbic acid |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds similar in structure have demonstrated cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. For example, studies show that hydrazone derivatives containing thiophene rings exhibit significant cytotoxicity against U-87 glioblastoma cells .
3. Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been documented. In vitro studies have shown that certain thiophene carboxylic acid derivatives possess notable antibacterial and antifungal activities, although specific data on the compound remains limited .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The compound's ability to donate hydrogen atoms makes it effective in neutralizing free radicals.
- Cell Cycle Inhibition : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.
- DNA Intercalation : Some studies suggest that thiophene-based compounds may intercalate with DNA, affecting replication and transcription processes .
Case Studies
- Hydrazone Derivatives : A study on hydrazone derivatives indicated that those with thiophene groups exhibited superior antioxidant and anticancer activities compared to their non-thiophene counterparts. The presence of the thiophene ring significantly enhanced their efficacy against various cancer cell lines .
- Oxovanadium Complexes : Research on oxovanadium complexes derived from 2-thiophenecarboxylic acid highlighted their cytotoxicity against Artemia salina and their potential as DNA-binding agents. This suggests that structural modifications involving thiophene can lead to compounds with potent biological activity .
Q & A
Basic Research Question
- Storage : Protect from light and moisture. Store at ambient temperatures in sealed containers under inert gas (argon) to prevent oxidation .
- Handling : Use gloves and eye protection (CAS hazard code: H315/H319). Avoid inhalation; work in a fume hood .
- Stability : Monitor via periodic HPLC analysis; degradation products (e.g., hydrolyzed amide bonds) appear as secondary peaks .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anti-inflammatory activity?
Advanced Research Question
SAR strategies include:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenoxy ring to improve COX-2 inhibition .
- Bioisosteric replacement : Replace the thiophene ring with furan or pyrrole to assess tolerance for heterocyclic variation .
- Pharmacokinetic optimization : Methyl ester prodrugs (e.g., ethyl 2-thiophenecarboxylate derivatives) enhance oral bioavailability .
What experimental controls are critical when evaluating this compound’s cytotoxicity in cancer research?
Advanced Research Question
- Positive controls : Use cisplatin or doxorubicin to benchmark activity.
- Vehicle controls : Include DMSO-treated cells to rule out solvent toxicity (limit ≤0.1% v/v) .
- Proliferation assays : Combine MTT/WST-1 with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
How does the compound’s solubility profile impact in vivo experimental design?
Advanced Research Question
- Aqueous solubility : Poor solubility (<10 µM in PBS) necessitates formulation with cyclodextrins or liposomes .
- Dosing routes : Intraperitoneal (IP) administration is preferred over oral for low-bioavailability compounds.
- Metabolic stability : Assess liver microsome half-life (e.g., rat S9 fraction) to predict clearance rates .
What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
Advanced Research Question
- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio of amine to carboxylic acid) to minimize unreacted intermediates .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling .
- Yield improvement : Use flow chemistry to enhance mixing and heat transfer in coupling reactions .
How can researchers validate target engagement in cellular models for this compound?
Advanced Research Question
- Pull-down assays : Immobilize the compound on sepharose beads to isolate binding proteins from lysates .
- CRISPR knockouts : Delete putative targets (e.g., COX-2 or β-secretase) to confirm loss of activity .
- Thermal shift assays (TSA) : Monitor protein melting temperature shifts to infer direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
